Nitrous acid--water (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

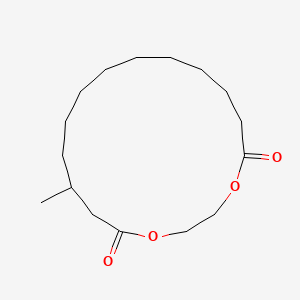

Nitrous acid–water (1/1) is a compound formed by the combination of nitrous acid (HNO₂) and water in equal proportions. Nitrous acid is a weak and monoprotic acid known only in solution, in the gas phase, and in the form of nitrite salts. It plays a significant role in atmospheric chemistry as a precursor to the hydroxyl radical (OH), which is crucial for the degradation of pollutants and the formation of secondary pollutants like ozone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrous acid is typically generated in situ due to its instability. The most common method involves the acidification of aqueous solutions of sodium nitrite with a mineral acid, such as hydrochloric acid, at low temperatures to prevent decomposition. The reaction is as follows:

NaNO2+HCl→HNO2+NaCl

Another method involves the dissolution of dinitrogen trioxide in water:

N2O3+H2O→2HNO2

Industrial Production Methods

Industrial production of nitrous acid is not common due to its instability. Instead, it is produced as needed in various chemical processes, particularly in the synthesis of diazonium salts from amines, which are used in the production of azo dyes.

Chemical Reactions Analysis

Types of Reactions

Nitrous acid undergoes several types of chemical reactions, including:

Oxidation: Nitrous acid can be oxidized to nitric acid.

Reduction: It can be reduced to nitric oxide or nitrogen gas.

Substitution: It reacts with amines to form diazonium salts.

Common Reagents and Conditions

Oxidation: In the presence of oxygen, nitrous acid can be oxidized to nitric acid.

Reduction: Reducing agents like iodide ions or ferrous ions can reduce nitrous acid to nitric oxide.

Substitution: Nitrous acid reacts with primary amines in cold acidic conditions to form diazonium salts.

Major Products

Oxidation: Nitric acid (HNO₃)

Reduction: Nitric oxide (NO) and nitrogen gas (N₂)

Substitution: Diazonium salts (R-N₂⁺)

Scientific Research Applications

Nitrous acid has various applications in scientific research:

Chemistry: It is used in the synthesis of diazonium salts, which are intermediates in the production of azo dyes.

Biology: Nitrous acid is studied for its role in the nitrogen cycle and its impact on atmospheric chemistry.

Medicine: It is used in combination with sodium thiosulfate to treat acute cyanide poisoning.

Industry: Nitrous acid is used in wastewater treatment to control sewer corrosion and odor, and to achieve energy-efficient nitrogen removal.

Mechanism of Action

Nitrous acid exerts its effects primarily through its ability to generate the hydroxyl radical (OH) upon photodissociation. The hydroxyl radical is a highly reactive species that initiates the degradation of various pollutants in the atmosphere. In biological systems, nitrous acid can react with amines to form nitrosamines, which are studied for their potential carcinogenic effects.

Comparison with Similar Compounds

Similar Compounds

Nitric acid (HNO₃): A strong acid used in various industrial processes.

Dinitrogen trioxide (N₂O₃): An anhydride of nitrous acid.

Nitrite salts (NO₂⁻): Salts derived from nitrous acid.

Uniqueness

Nitrous acid is unique due to its role as a precursor to the hydroxyl radical in atmospheric chemistry. Unlike nitric acid, which is stable and widely used industrially, nitrous acid is unstable and typically generated in situ for specific reactions. Its ability to form diazonium salts from amines also sets it apart from other nitrogen oxides.

Properties

CAS No. |

74550-77-9 |

|---|---|

Molecular Formula |

H3NO3 |

Molecular Weight |

65.029 g/mol |

IUPAC Name |

nitrous acid;hydrate |

InChI |

InChI=1S/HNO2.H2O/c2-1-3;/h(H,2,3);1H2 |

InChI Key |

SWEOMYFEYPLQII-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)